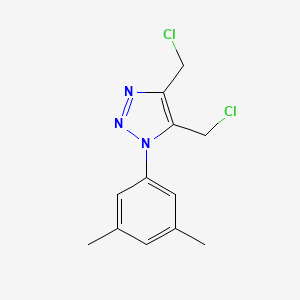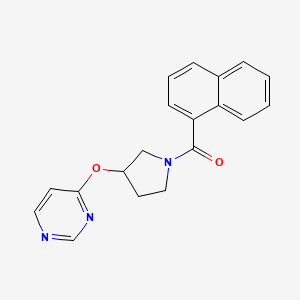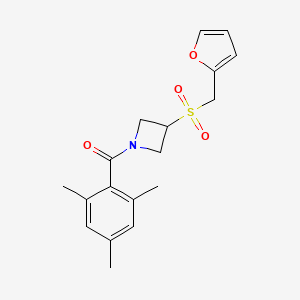
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole" is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This particular derivative is characterized by the presence of chloromethyl groups and a dimethylphenyl group attached to the triazole ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar triazole derivatives, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of azide-alkyne cycloaddition reactions, as seen in the synthesis of bis-1,2,3-triazole derivatives . This copper (I)-catalyzed reaction is a common method for creating a wide variety of triazole compounds with different substituents. While the specific synthesis of "4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole" is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
X-ray crystallography is a powerful tool for determining the molecular structure of triazole derivatives, as demonstrated in the studies of various triazole compounds . These analyses reveal the spatial arrangement of atoms within the molecule and the conformation of the substituents around the triazole ring. Such structural information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the presence of chloromethyl groups in a triazole compound could make it a suitable electrophile for nucleophilic substitution reactions . Additionally, the presence of a dimethylphenyl group could affect the compound's electronic properties and thus its reactivity in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the presence of chloromethyl groups could increase the compound's polarity, potentially affecting its solubility in different solvents . The molecular weight, crystal system, and density are also important physical properties that can be obtained through spectroscopic and crystallographic methods .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Corrosion Protection of Metals : Triazole derivatives have been extensively studied for their role in protecting metals from corrosion. For instance, the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic media has been demonstrated through electrochemical methods and weight loss measurements (Lagrenée et al., 2002). This includes their use in hydrochloric and sulphuric acid solutions, showing significant inhibition efficiencies.
Adsorption Mechanisms : The adsorption behavior of these triazole derivatives on metal surfaces, such as mild steel, obeys Langmuir's adsorption isotherm. Studies have evaluated their inhibitive efficiency using techniques like weight loss, electrochemical impedance spectroscopy, and polarization curves (Bentiss et al., 2007).
Materials Science
- Electron-Transport Materials : Triazole derivatives have been developed for use in phosphorescent organic light-emitting diodes (OLEDs). For example, modified bis(triazolyl)silanes with different substituents have been investigated for their electron-transporting properties in blue phosphorescent OLEDs, showing significant improvement in device performance (Yi et al., 2016).
Pharmaceutical Applications
- Antimicrobial and Anticancer Agents : Triazole derivatives have also been explored for their antimicrobial and anticancer properties. For instance, novel thioglycosides and acyclonucleoside analogs carrying 1,2,3-triazole moieties have been synthesized and screened for antimicrobial activity (Aouad, 2016). Additionally, acyclonucleoside analogues tethered 1,2,4-triazole have been introduced as anticancer agents, targeting epidermal growth factor receptor kinase and microtubules (Aouad et al., 2019).
Eigenschaften
IUPAC Name |
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-8-3-9(2)5-10(4-8)17-12(7-14)11(6-13)15-16-17/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBJXCCBQULPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)CCl)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-fluorophenyl)-2-methoxyethyl]-3,3-diphenylpropanamide](/img/structure/B2548672.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine](/img/structure/B2548673.png)



![(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2548680.png)


![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2548683.png)
![N-[2-(diethylamino)ethyl]-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}ethanediamide](/img/structure/B2548684.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2548688.png)
![Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2548690.png)
